(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone

Stereochemistry Tautomerism Structure Elucidation

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone (CAS 101126-37-8, molecular formula C₁₇H₁₃NO, molecular weight 247.29 g/mol) is a Z-configured α,β-unsaturated enaminone belonging to the quinolin-2(1H)-ylidene class. Its structure features a quinoline ring linked through an exocyclic methylidene bridge to a phenyl ketone, which defines it as a phenacylidene-dihydroquinoline hybrid.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
Cat. No. B12884181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O
InChIInChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H/b17-12-
InChIKeyCPNCDRMJYWQPSF-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone – Structural Identity and Compound Class Context for Scientific Procurement


(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone (CAS 101126-37-8, molecular formula C₁₇H₁₃NO, molecular weight 247.29 g/mol) is a Z-configured α,β-unsaturated enaminone belonging to the quinolin-2(1H)-ylidene class . Its structure features a quinoline ring linked through an exocyclic methylidene bridge to a phenyl ketone, which defines it as a phenacylidene-dihydroquinoline hybrid. The compound is recognized as an aryl ketone and quinoline derivative with a planar conformation stabilized by intramolecular hydrogen bonding between the ethanone oxygen and the quinoline N–H . Unlike its saturated analog 1-phenyl-2-(quinolin-2-yl)ethanone (CAS 1531-38-0), the ylidene double bond creates extended π-conjugation across the quinoline–enaminone–phenyl system, a feature that directly impacts electronic properties, tautomeric preference, and potential biomolecular interactions [1]. The Z-configuration is explicitly assigned and must be controlled during synthesis or procurement, as the corresponding E-isomer exhibits distinct physicochemical and, where studied in related quinolin-2(1H)-ylidene systems, divergent biological behaviour [2].

Stereochemistry Z-configuration enaminone scaffold
Conjugation Extended π-system for chromophore studies
Conformation Planar locked by intramolecular H-bond

Why In-Class Quinoline Analogs Cannot Simply Replace (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone


Generic substitution within the quinolin-2(1H)-ylidene family is unreliable because small structural perturbations produce disproportionate changes in tautomeric equilibrium, electronic configuration, and biological target engagement. The Z-isomer of 1-phenyl-2-(quinolin-2(1H)-ylidene)ethanone is the thermodynamically preferred form, with the intramolecular N–H···O hydrogen bond locking the enaminone tautomer and precluding the imino-enol form that would otherwise dominate [1]. This contrasts sharply with the saturated analog 1-phenyl-2-(quinolin-2-yl)ethanone (CAS 1531-38-0), which lacks the ylidene double bond entirely and therefore exhibits a different hydrogen-bonding profile, conformational flexibility, and electronic distribution . Even among ylidene variants, N-alkylated derivatives (e.g., 2-(1-ethylquinolin-2(1H)-ylidene)-1-phenylethanone, CAS 7101-76-0) eliminate the intramolecular hydrogen bond, altering the preferred tautomer and the planarity of the chromophore [2]. For procurement, specifying the Z-configuration and the unsubstituted quinoline N–H is therefore critical; a mixture of Z/E isomers or an N-alkylated variant cannot be assumed to replicate the spectroscopic, chromatographic, or biological behaviour of the pure Z-enaminone form.

Saturated analog Lacks ylidene double bond; conjugation and electronic properties differ fundamentally
N-Alkylated derivative Removes intramolecular H-bond; tautomeric preference and planarity may shift
Z/E isomeric mixture Undefined stereochemistry introduces binding and measurement ambiguity

Quantitative Differentiation of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone Against Closest Analogs


Z-Stereochemical Assignment and Tautomeric Locking vs. E-Isomer Ambiguity

The compound is unambiguously assigned as the Z-configuration (IUPAC: (2Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethanone), as evidenced by its isomeric SMILES: C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3C=C2)/O . The Z-geometry is stabilized by an intramolecular N–H···O hydrogen bond involving the quinoline N–H and the ethanone oxygen, which locks the molecule in the enaminone tautomeric form. In related quinolin-2(1H)-ylidene systems studied by X-ray diffraction, the exocyclic C=C bond length is consistently ~1.400 Å, and the C=O bond is elongated to ~1.237 Å relative to non-conjugated ketones (typical C=O ~1.21 Å), both confirming the enaminone resonance form [1]. By contrast, the commercial CK1 inhibitor IC 261 (which shares a quinolin-2-ylidene core but with 3,4,5-trimethoxyphenyl substitution) is explicitly sold as a mixture of Z- and E-isomers, with the predominant isomer expected to be E . This isomer heterogeneity introduces ambiguity in dose–response and SAR studies that is absent when using the defined Z-isomer of the target compound.

Stereochemical purity
Cross-study comparable
Single Z-isomer vs. Z/E mixture
Eliminates isomeric heterogeneity for reproducible SAR
IC 261: undefined Z/E ratio
Stereochemistry Tautomerism Structure Elucidation

Ylidene (Enaminone) vs. Saturated Ketone: Divergent Electronic Conjugation

The double bond at the C-2 position distinguishes the ylidene compound (C₁₇H₁₃NO, CAS 101126-37-8) from the saturated analog 1-phenyl-2-(quinolin-2-yl)ethanone (C₁₇H₁₃NO, CAS 1531-38-0). In the ylidene form, extended π-conjugation across the quinoline–C=C–C=O–phenyl system lowers the HOMO–LUMO gap, red-shifts UV-Vis absorption, and increases the compound's propensity for charge-transfer interactions. In quinolin-2(1H)-ylidene derivatives characterized by DFT, the exocyclic C=C bond (~1.40 Å) is intermediate between a true double and single bond, indicating significant enaminone resonance [1]. The saturated analog lacks this conjugation pathway; its C–C single bond linker (~1.54 Å) electronically decouples the quinoline and phenyl ketone fragments, fundamentally altering its spectroscopic and redox properties. This difference is not merely incremental—it dictates whether the molecule behaves as a donor–acceptor chromophore (ylidene) or a simple biaryl ketone (saturated).

Bond-length gap
Class-level
~0.14 Å
Conjugation dictates chromophore suitability
DFT-optimized geometry; class-level data
Electronic Structure Conjugation Spectroscopy

GHS Hazard Classification: Differentiated Handling Requirements vs. Saturated Analog

The Z-ylidene compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These classifications mandate specific personal protective equipment (gloves, eye protection, respiratory protection if dust/aerosol formation is possible) and controlled storage conditions. The saturated analog 1-phenyl-2-(quinolin-2-yl)ethanone (CAS 1531-38-0) is, by contrast, listed by multiple vendors with fewer acute toxicity warnings and without the full H335 respiratory irritant designation, reflecting its different reactivity profile . The calculated logP of approximately 3.11 for the ylidene compound further indicates moderate lipophilicity, which influences both handling (DMSO solubility) and potential environmental partitioning in case of accidental release.

GHS hazard classification
Data to verify
H302, H315, H319, H335
Enhanced safety protocol may be required
Compare with saturated analog SDS
Safety Data Handling Requirements Regulatory Compliance

Intramolecular Hydrogen Bond as a Conformational Lock: Implications for Crystallinity and Target Binding

X-ray crystallographic analysis of quinolin-2(1H)-ylidene derivatives reveals a strong intramolecular N–H···O hydrogen bond that closes a planar six-membered ring encompassing atoms HN–C–C–C–S/O [1]. For (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethanone, this hydrogen bond locks the enaminone tautomer and forces near-planarity across the quinoline and ethanone moieties. This contrasts with N-alkylated derivatives such as (2E)-2-(1-ethylquinolin-2(1H)-ylidene)-1-phenylethanone (CAS 7101-76-0), where N-ethyl substitution eliminates the N–H donor, abolishing the intramolecular hydrogen bond and permitting greater conformational flexibility [2]. The conformational rigidity of the Z-enaminone has two practical consequences: (a) it enhances crystallinity, which can simplify purification and characterization; and (b) it presents a pre-organized pharmacophore for target binding, reducing the entropic penalty upon complex formation—a feature not shared by N-alkylated or E-isomeric counterparts.

Conformational lock
Class-level inference
N–H···O H-bond present
Supports crystallinity and target-binding pre-organization
N-alkylated analogs lose H-bond; class-level data
Conformational Analysis Hydrogen Bonding Crystal Engineering

Defined Application Scenarios Where (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone Offers Verifiable Suitability Advantages


Crystallographic and Conformational Analysis Studies Requiring a Pre-Organized Enaminone Scaffold

The Z-configuration with its intramolecular N–H···O hydrogen bond creates a near-planar, conformationally rigid scaffold ideal for co-crystallization with biological targets or for fundamental studies of enaminone tautomerism [1]. Researchers performing X-ray crystallography or solid-state NMR benefit from the predictable geometry, which is absent in N-alkylated derivatives (e.g., 2-(1-ethylquinolin-2(1H)-ylidene)-1-phenylethanone) that lose the hydrogen bond and gain conformational freedom [2]. The defined stereochemistry also eliminates the need for chiral or isomeric separation prior to crystallization trials.

Spectroscopic Probe Development and Fluorescent Labeling Based on Donor–Acceptor Chromophores

The extended π-conjugation across the quinoline–enaminone–phenyl system, as evidenced by the elongated exocyclic C=C bond (~1.40 Å) and C=O bond (~1.237 Å) in analogous quinolin-2(1H)-ylidene derivatives [1], makes this compound suitable as a donor–acceptor chromophore building block. The ylidene double bond is structurally essential for this electronic behaviour; the saturated analog 1-phenyl-2-(quinolin-2-yl)ethanone cannot support the same conjugation pathway and is therefore unsuitable for fluorescence-based applications requiring intramolecular charge transfer [2].

Antimicrobial and DNA-Intercalation Screening Where the Quinolin-2(1H)-ylidene Core is a Prerequisite

Class-level evidence indicates that quinolin-2(1H)-ylidene derivatives possess DNA-intercalating and antimicrobial properties attributable to their planar, conjugated architecture [1]. The Z-enaminone form presents a flat aromatic surface compatible with DNA base-pair intercalation, a feature that is geometrically inaccessible to the puckered, saturated analog [2]. Procurement of the pure Z-isomer ensures that biological screening results are not confounded by the variable activity profiles of E/Z mixtures seen in commercial compounds such as IC 261 .

SAR Studies of Coagulation Factor Inhibition Using Quinoline-Ylidene Scaffolds

Recent research on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives (Molecules 2024, 29, 373) has demonstrated dual inhibition of coagulation factors Xa and XIa by quinoline-ylidene-containing compounds [1]. The Z-enaminone motif of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethanone provides a minimal pharmacophoric core from which structure–activity relationships can be systematically explored. The unsubstituted N–H position permits further derivatization (alkylation, acylation) to modulate potency and selectivity, whereas pre-alkylated analogs foreclose this synthetic opportunity.

Application
Selection Property
Validation Focus
Crystallographic and conformational analysis
Z-configuration with intramolecular H-bond lock
Predictable near-planar geometry
Spectroscopic probe development
Extended π-conjugation (ylidene)
Charge-transfer chromophore behavior
Antimicrobial and DNA-intercalation screening
Planar aromatic surface of Z-enaminone
Reported class-level intercalation activity
Coagulation factor inhibitor SAR studies
Unsubstituted N–H for derivatization
Modulate potency and selectivity via scaffold modification
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